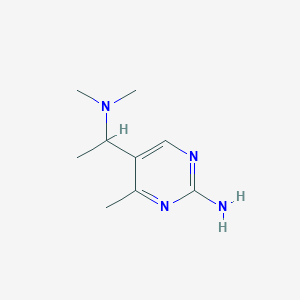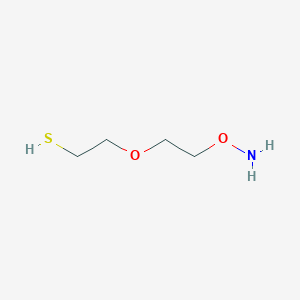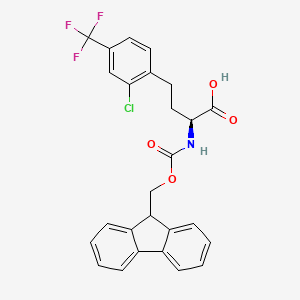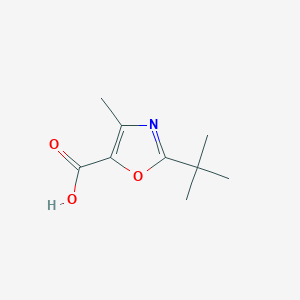
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol is a complex organic compound characterized by its long fluorinated carbon chain and the presence of both dimethylamino and hydroxyl functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated carbon chain, which can be achieved through the polymerization of tetrafluoroethylene or similar fluorinated monomers.
Functional Group Introduction:
Hydroxyl Group Addition: The hydroxyl group is introduced via a hydrolysis reaction, where the intermediate compound is treated with water or a dilute acid to yield the final product.
Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a fully saturated alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.
Common reagents used in these reactions include strong acids, bases, and specialized catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature, which allows it to stabilize emulsions and foams.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers, as its fluorinated chain can mimic the hydrophobic environment of biological membranes.
Industry: The compound is used in the production of specialty coatings and lubricants, where its chemical stability and low surface energy are advantageous.
Mecanismo De Acción
The mechanism by which 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol exerts its effects is primarily through its interaction with hydrophobic and hydrophilic environments. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the fluorinated chain provides hydrophobic interactions. These properties enable the compound to interact with a variety of molecular targets, including proteins, lipids, and other organic molecules.
Comparación Con Compuestos Similares
Similar compounds to 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol include:
1-((3-(Dimethylamino)propyl)amino)-2-propanol: This compound lacks the extensive fluorinated chain, making it less hydrophobic and less suitable for applications requiring low surface energy.
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-1-ol: This isomer has the hydroxyl group at a different position, which can affect its reactivity and interaction with other molecules.
The uniqueness of this compound lies in its combination of a long fluorinated chain with both dimethylamino and hydroxyl functional groups, providing a balance of hydrophobic and hydrophilic properties that are valuable in various applications.
Propiedades
Número CAS |
94159-79-2 |
|---|---|
Fórmula molecular |
C20H19F25N2O |
Peso molecular |
778.3 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol |
InChI |
InChI=1S/C20H19F25N2O/c1-47(2)5-3-4-46-7-8(48)6-9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)17(37,38)18(39,40)19(41,42)20(43,44)45/h8,46,48H,3-7H2,1-2H3 |
Clave InChI |
TXTCMAJARJFSCQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B12836779.png)
![2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide](/img/structure/B12836782.png)

![3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B12836790.png)


![4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)





![(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole](/img/structure/B12836836.png)
